molecular formula Zr B080107 Zirconium-90 CAS No. 13982-15-5

Zirconium-90

Cat. No.: B080107
CAS No.: 13982-15-5
M. Wt: 89.904699 g/mol
InChI Key: QCWXUUIWCKQGHC-BJUDXGSMSA-N
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Safety and Hazards

Zirconium, including its isotope Zirconium-90, is flammable and explosive as dust or powder, also in the form of borings and shavings . Zirconium metal is a very dangerous fire hazard in the form of dust when exposed to heat, flame, or by chemical reaction with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zirconium-90 is typically obtained through the purification of zirconium minerals such as zircon (zirconium orthosilicate) and baddeleyite (zirconium dioxide) . The primary industrial method for producing zirconium involves the Kroll process, where zirconium tetrachloride is reduced with magnesium to produce metallic zirconium . This process is carried out at high temperatures in an inert atmosphere to prevent oxidation.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Zirconium Dioxide (ZrO₂): Formed during oxidation.

    Zirconium Tetrachloride (ZrCl₄): Formed during chlorination.

    Zirconium Sulfate (Zr(SO₄)₂): Formed during sulfonation.

Properties

IUPAC Name

zirconium-90
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Zr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWXUUIWCKQGHC-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[90Zr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930630
Record name (~90~Zr)Zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.904699 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13982-15-5
Record name Zirconium, isotope of mass 90
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013982155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~90~Zr)Zirconium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Name
zirconium
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zirconium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Sodium 2-ethylhexanoate
Name
zirconium

Synthesis routes and methods II

Procedure details

A zirconium sulfate solution was prepared by dissolving commercial zirconium sulfate tetrahydrate in distilled water. Analysis of the solution gave a zirconium content of 195 grams per liter (expressed as ZrO2) and a sulfate content of 338 grams per liter (expressed as SO4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
zirconium sulfate
Name
zirconium

Synthesis routes and methods III

Procedure details

A mixture of purified water (2.7 g) and isopropyl alcohol (50 g) was dropped to a mixture of zirconium tetraisopropoxide (32.7 g), isopropyl alcohol (50 g) and acetylacetone (50 g). After completion of dropping, the mixture was agitated for 2 hours, subjected to hydrolytic condensation and heated to reflux for 2 hours. PGMEA (200 g) was added thereto and was concentrated under reduced pressure to obtain a PGMEA solution of a zirconium-containing condensate (B-II) (250 g). The solid content concentration of the zirconium-containing condensate was 10.5%.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Name
zirconium tetraisopropoxide
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Two
Name
Quantity
200 g
Type
reactant
Reaction Step Three
Name
PGMEA
Name
zirconium

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
Name
[Zr]

Synthesis routes and methods V

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Zr+]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)c1cccc(CNC(c2ccccc2)C(NCc2cccc(C(C)(C)C)c2O)c2ccccc2)c1O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C1(O)Cc2cc(Cl)ccc2C1=O
Name
[Zr]

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